An In-Depth Technical Guide to 4-(2-Methylpiperidin-1-yl)butan-1-amine (CAS No. 900717-39-7): Synthesis, Characterization, and Potential Applications
An In-Depth Technical Guide to 4-(2-Methylpiperidin-1-yl)butan-1-amine (CAS No. 900717-39-7): Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of early 2026, detailed experimental data and peer-reviewed literature specifically for 4-(2-Methylpiperidin-1-yl)butan-1-amine are limited in publicly accessible databases[1]. This guide, therefore, provides a comprehensive, scientifically-grounded projection of its synthesis, properties, and analytical characterization based on established principles of organic chemistry and data from closely related structural analogs. It is intended to serve as an expert-level reference for researchers exploring this and similar molecules.
Introduction and Molecular Overview
4-(2-Methylpiperidin-1-yl)butan-1-amine is a disubstituted amine featuring a saturated six-membered heterocycle (2-methylpiperidine) linked via its nitrogen atom to a butylamine chain. The piperidine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into pharmaceutical agents to modulate properties such as basicity, lipophilicity, and receptor binding affinity[2]. The presence of a primary amine terminus on the butyl chain offers a reactive handle for further functionalization, making this compound a potentially valuable intermediate in the synthesis of more complex molecules.
The methyl group at the 2-position of the piperidine ring introduces a chiral center, meaning the compound can exist as (R)- and (S)-enantiomers. This stereochemistry can be critical for biological activity and is a key consideration in its synthesis and application.
| Property | Value | Source |
| CAS Number | 900717-39-7 | [3] |
| Molecular Formula | C10H22N2 | [1][3] |
| Molecular Weight | 170.30 g/mol | [3] |
| Monoisotopic Mass | 170.1783 Da | [1] |
| SMILES | CC1CCCCN1CCCCN | [1] |
| Predicted XlogP | 1.3 | [1] |
Proposed Synthetic Pathway: Reductive Amination
The most logical and efficient route to synthesize 4-(2-Methylpiperidin-1-yl)butan-1-amine is through a direct reductive amination. This widely used one-pot reaction combines a carbonyl compound and an amine with a selective reducing agent to form a new carbon-nitrogen bond[4][5]. This method is favored in modern organic synthesis for its high efficiency and operational simplicity[6].
The proposed synthesis involves the reaction of 2-methylpiperidine with a protected 4-aminobutanal equivalent, followed by reduction of the intermediate iminium ion. A more practical approach, however, is the reaction of 2-methylpiperidine with 4-chlorobutyronitrile followed by reduction of the nitrile. An even more direct and common strategy would be the reductive amination of 2-methylpiperidine with 4-azidobutanal, followed by reduction of the azide.
For this guide, we will detail a robust and well-established two-step sequence starting from commercially available materials: N-alkylation followed by nitrile reduction.
Synthetic Workflow Diagram
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of 4-(2-Methylpiperidin-1-yl)butanenitrile
-
Reagent Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-methylpiperidine (1.0 eq.), 4-chlorobutyronitrile (1.05 eq.), sodium carbonate (Na2CO3, 2.5 eq.), and a catalytic amount of potassium iodide (KI, 0.1 eq.).
-
Solvent Addition: Add anhydrous acetonitrile (approx. 5 mL per gram of 2-methylpiperidine).
-
Reaction: Heat the mixture to reflux (approx. 82°C) and maintain for 12-18 hours. Monitor the reaction progress by TLC or GC-MS.
-
Causality: Sodium carbonate acts as a base to neutralize the HCl formed during the nucleophilic substitution. Potassium iodide facilitates the reaction via the Finkelstein reaction, transiently forming the more reactive 4-iodobutyronitrile. Acetonitrile is an excellent polar aprotic solvent for this type of SN2 reaction.
-
-
Work-up: After cooling to room temperature, filter the solid salts and wash with a small amount of acetonitrile. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in dichloromethane and wash with water to remove any remaining inorganic salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude nitrile intermediate. This can be purified further by vacuum distillation or column chromatography if necessary.
Step 2: Synthesis of 4-(2-Methylpiperidin-1-yl)butan-1-amine
-
Reagent Setup: In a dry 500 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH4, 2.0-3.0 eq.) in anhydrous tetrahydrofuran (THF).
-
Substrate Addition: Cool the suspension to 0°C in an ice bath. Slowly add a solution of 4-(2-Methylpiperidin-1-yl)butanenitrile (1.0 eq.) in anhydrous THF dropwise, ensuring the internal temperature does not exceed 10°C.
-
Causality: LiAlH4 is a powerful reducing agent capable of reducing nitriles to primary amines. The reaction is highly exothermic, necessitating slow addition at low temperatures to maintain control and prevent side reactions.
-
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours until the nitrile starting material is consumed (monitored by TLC or IR spectroscopy for the disappearance of the C≡N stretch).
-
Quenching: Cool the reaction mixture back to 0°C and carefully quench the excess LiAlH4 by sequential, dropwise addition of water (X mL), followed by 15% aqueous sodium hydroxide (X mL), and finally water again (3X mL), where X is the number of grams of LiAlH4 used (Fieser workup).
-
Trustworthiness: This specific quenching procedure is a well-established and safe method for decomposing LiAlH4, resulting in the formation of granular aluminum salts that are easily filterable.
-
-
Isolation: Stir the resulting slurry at room temperature for 1 hour, then filter through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.
-
Purification: Combine the organic filtrates and concentrate under reduced pressure. The resulting crude amine can be purified by vacuum distillation to yield the final product, 4-(2-Methylpiperidin-1-yl)butan-1-amine.
Analytical Characterization (Predicted)
The identity and purity of the synthesized compound would be confirmed using a suite of standard analytical techniques.
Spectroscopic Data (Predicted)
| Technique | Expected Characteristics |
| ¹H NMR | - Aliphatic Protons (Piperidine & Butyl Chain): A complex series of multiplets between ~1.0-3.0 ppm. - CH-NH2: A triplet around ~2.7-2.9 ppm. - NH2 Protons: A broad singlet around ~1.5-2.5 ppm (concentration-dependent, exchanges with D2O). - Piperidine-CH3: A doublet around ~1.1 ppm. |
| ¹³C NMR | - Piperidine Carbons: Peaks expected in the range of ~20-60 ppm. - Butyl Chain Carbons: Four distinct peaks in the aliphatic region (~25-60 ppm). - Piperidine-CH3: A peak in the upfield region, ~15-20 ppm. |
| FT-IR | - N-H Stretch (Primary Amine): A characteristic pair of medium-intensity peaks around 3300-3400 cm⁻¹. - C-H Stretch (Aliphatic): Multiple sharp peaks between 2850-2960 cm⁻¹. - N-H Bend (Scissoring): A band around 1600 cm⁻¹. |
| Mass Spec (EI) | - Molecular Ion (M⁺): A peak at m/z = 170. - Key Fragments: Expect fragmentation via alpha-cleavage adjacent to the nitrogen atoms. A prominent fragment would be at m/z = 98, corresponding to the loss of the aminobutyl side chain, leaving the 2-methylpiperidine radical cation. Another key fragment would be at m/z = 30, corresponding to [CH2NH2]⁺. |
Purity Assessment
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column and a mobile phase of acetonitrile/water with 0.1% trifluoroacetic acid (TFA) or formic acid would be suitable. Detection via UV (after derivatization) or an Evaporative Light Scattering Detector (ELSD) would be necessary due to the lack of a strong chromophore.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Given the volatility of the compound, GC-MS is an excellent method for confirming both purity and identity simultaneously.
Potential Applications in Research and Development
While specific applications for this molecule are not documented, its structure suggests significant potential as a building block in several areas of drug discovery and materials science. The piperidine moiety is a cornerstone in the design of central nervous system (CNS) agents, and substituted piperidines are key components of numerous approved drugs[7][8].
Drug Discovery
-
Scaffold for Lead Generation: The primary amine can be readily elaborated using techniques like amide coupling, reductive amination, or sulfonylation to generate large libraries of compounds for high-throughput screening.
-
GPCR Ligands: Many G-protein coupled receptor (GPCR) ligands incorporate a basic nitrogen atom within a cyclic or aliphatic structure for key ionic interactions with the receptor. This compound provides a scaffold that could be explored for activity at various GPCRs.
-
Ion Channel Modulators: The structural features are consistent with motifs found in certain ion channel modulators.
Diagram of Potential Derivatization
Caption: Common derivatization pathways for the primary amine.
Safety and Handling
No specific safety data for CAS 900717-39-7 is available. However, based on structurally similar aliphatic amines and piperidine derivatives, the following precautions are mandated[9][10][11]:
-
Health Hazards: Assumed to be corrosive and capable of causing severe skin burns and eye damage. May be harmful if swallowed or inhaled. May cause respiratory irritation.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. Handle only in a well-ventilated area or a chemical fume hood.
-
Handling: Avoid breathing vapors or mist. Wash hands thoroughly after handling. Keep away from strong oxidizing agents and acids.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.
Conclusion
4-(2-Methylpiperidin-1-yl)butan-1-amine is a chiral diamine with significant, albeit currently underexplored, potential as a building block in synthetic and medicinal chemistry. The synthetic routes to access it are straightforward, relying on robust and scalable reactions like N-alkylation and nitrile reduction. While specific experimental data remains to be published, this guide provides a comprehensive framework for its synthesis, expected analytical profile, and logical applications. Researchers working with this molecule can use this guide as a starting point for their investigations, grounded in the established principles of chemical science.
References
-
Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition. (n.d.). PMC. Retrieved February 15, 2026, from [Link]
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
- Laktionov, P., & Gribanov, P. (2023).
-
Reductive amination. (2024). In Wikipedia. Retrieved February 15, 2026, from [Link]
- Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(2), 163-189.
-
JoVE. (2023). Preparation of Amines: Reductive Amination of Aldehydes and Ketones. Journal of Visualized Experiments. Retrieved February 15, 2026, from [Link]
- Buffat, M. G. (2002). Recent advances in the synthesis of piperidones and piperidines. Tetrahedron, 58(28), 5439-5472.
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved February 15, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved February 15, 2026, from [Link]
-
PubChem. (n.d.). 4-(Piperidin-1-yl)butan-1-amine. Retrieved February 15, 2026, from [Link]
-
Solubility of Things. (n.d.). 2-Methylpiperidine. Retrieved February 15, 2026, from [Link]
-
PubChemLite. (n.d.). 4-(2-methylpiperidin-1-yl)butan-1-amine. Retrieved February 15, 2026, from [Link]
Sources
- 1. PubChemLite - 4-(2-methylpiperidin-1-yl)butan-1-amine (C10H22N2) [pubchemlite.lcsb.uni.lu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 900717-39-7|4-(2-Methylpiperidin-1-yl)butan-1-amine|BLD Pharm [bldpharm.com]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones [jove.com]
- 7. ajchem-a.com [ajchem-a.com]
- 8. chemistry.mdma.ch [chemistry.mdma.ch]
- 9. 4-(Piperidin-1-yl)butan-1-amine | C9H20N2 | CID 6484144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
